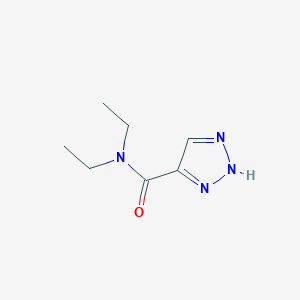
Diethyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, a process commonly referred to as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and widely used in organic synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
Types of Reactions
Diethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted triazoles, amines, and oxides, which can be further utilized in different applications .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials, including polymers and coatings .
作用机制
The mechanism of action of Diethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of disease-related pathways .
相似化合物的比较
Diethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structure and reactivity. Similar compounds include:
1,2,3-Triazole-4-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, resulting in distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials.
属性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC 名称 |
N,N-diethyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O/c1-3-11(4-2)7(12)6-5-8-10-9-6/h5H,3-4H2,1-2H3,(H,8,9,10) |
InChI 键 |
DWDGLTOISKCKBW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=NNN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


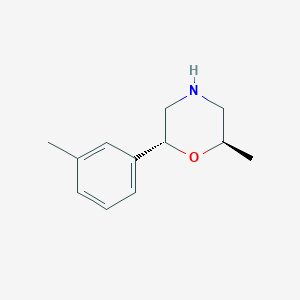
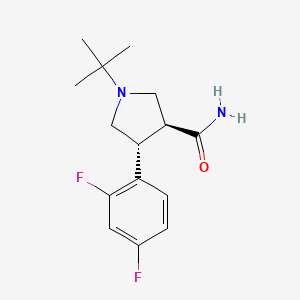
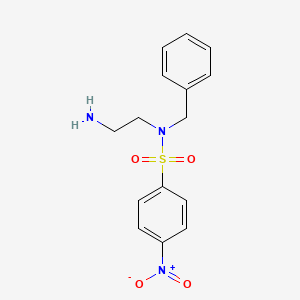
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
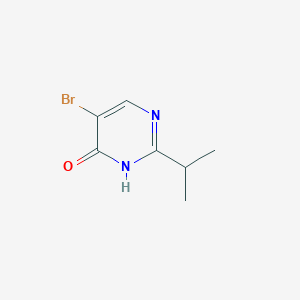
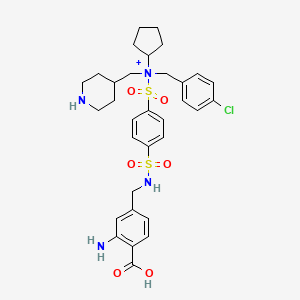
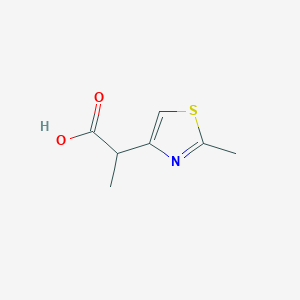
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
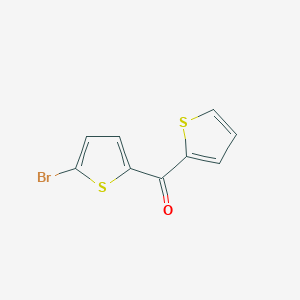
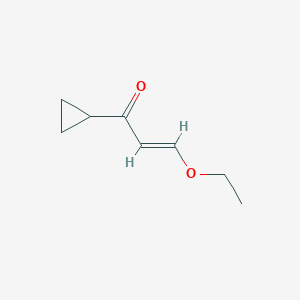
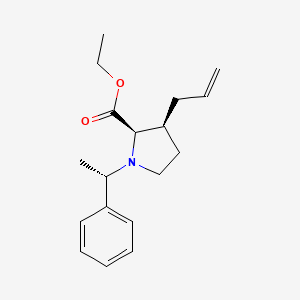
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
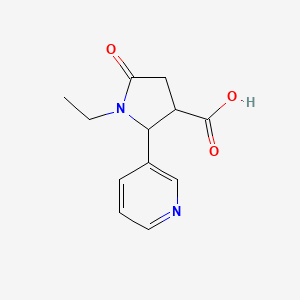
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
